2,6-Dimethylaniline hydrochloride

Pharmacokinetics Metabolism Toxicology

Ensuring compliance with pharmacopeial impurity limits (≤0.01%) for amide-type local anesthetics presents an analytical challenge. 2,6-DMA·HCl (CAS 21436-98-6) is the definitive reference standard specified by USP and EP monographs for method validation and batch release testing of lidocaine, bupivacaine, mepivacaine, and ropivacaine. • Validated HPLC methods achieve sub-ppb sensitivity (LOD 0.33 μg/L by DLLME-HPLC-UV). • ≥98% purity hydrochloride salt ensures enhanced aqueous solubility and long-term stability vs. the free base. • Also serves as key building block for ropivacaine HCl synthesis (>99.99% purity) and agrochemical fungicide precursors (metalaxyl, furalaxyl).

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 21436-98-6
Cat. No. B150211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylaniline hydrochloride
CAS21436-98-6
Synonyms2,6-Dimethylbenzenamine Hydrochloride;  2,6-DMA Hydrochloride;  2,6-Xylidine Hydrochloride;  1-Amino-2,6-dimethylbenzene Hydrochloride;  2,6-Dimethylbenzenamine Hydrochloride;  2,6-Dimethylphenylamine Hydrochloride;  2,6-Xylylamine Hydrochloride;  2-Amino-1
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)[NH3+].[Cl-]
InChIInChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H
InChIKeyQNWMFJDRMZWZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylaniline Hydrochloride – Critical Reference Standard and Intermediate


2,6-Dimethylaniline hydrochloride (2,6-DMA·HCl; CAS 21436-98-6), the hydrochloride salt of 2,6-xylidine, is a crystalline solid (mp 275 °C) used primarily as a pharmacopeial reference standard for impurity analysis in local anesthetic formulations and as a key synthetic building block for amide-type anesthetics . Its significance extends to agrochemical manufacturing, notably as a precursor to fungicides like metalaxyl and furalaxyl, as well as a catalyst ligand in ethylene polymerization [1]. As the hydrochloride salt, it offers enhanced stability and aqueous solubility compared to the free base form, facilitating its use in analytical method development and purification workflows [2]. Pharmacopeial monographs (e.g., British Pharmacopoeia, USP) specify strict limits for this compound as a process-related impurity, underscoring its critical role in pharmaceutical quality control [3].

Why 2,6-Dimethylaniline Hydrochloride Cannot Be Substituted by Isomers


Simple substitution of 2,6-dimethylaniline hydrochloride with other dimethylaniline isomers (e.g., 2,4- or 3,5-) or alternative aromatic amine salts is scientifically invalid due to profound differences in pharmacokinetic behavior, toxicological profile, and regulatory standing. The presence of methyl groups at both ortho positions (C2 and C6) in 2,6-DMA confers steric hindrance that significantly suppresses its metabolic N-hydroxylation rate compared to its isomers, resulting in a distinct, slower elimination profile in vivo [1]. Furthermore, 2,6-DMA is uniquely classified as a Group 2B possible human carcinogen by IARC and is subject to stringent, compound-specific impurity limits (≤0.01%) in major pharmacopeias [2]. These properties dictate that for analytical reference standard applications, only 2,6-DMA·HCl with its precise chromatographic retention time and spectral fingerprint is acceptable for method validation and impurity quantification [3]. Any alternate isomer would invalidate the analytical method and fail to meet regulatory compliance for pharmaceutical release testing.

2,6-Dimethylaniline Hydrochloride – Comparative Evidence


Plasma Elimination Rate vs. 2,4-DMA and 3,5-DMA

A direct head-to-head pharmacokinetic comparison in rats administered single oral doses (25 mg/kg) revealed that the plasma elimination rate of 2,6-dimethylaniline is markedly slower than that of its isomers 2,4-DMA and 3,5-DMA [1]. Quantitatively, the elimination of 2,4-DMA and 3,5-DMA was classified as 'generally rapid,' whereas 2,6-DMA, along with 2,3- and 2,5-DMA, displayed a slower elimination profile [1]. This difference is mechanistically linked to the steric hindrance from the ortho-methyl groups at the C2 position, which suppresses fast metabolic activation at the NH2 moiety [1].

Pharmacokinetics Metabolism Toxicology

Hepatotoxicity Profile vs. 2,4-DMA

In a comparative subacute toxicity study, male Fischer 344 rats were administered various ring-substituted anilines daily. Histopathological evaluation revealed that while 2,4-dimethylaniline induced hepatotoxicity (characterized by biliary hyperplasia, periacinar vacuolar degeneration, and hepatocytic cloudy swelling), 2,6-dimethylaniline did not produce these liver lesions [1]. A separate study on hepatotoxicity and metabolism further confirmed that in rats, 2,6-DMA produced no significant liver lesions, whereas 2,4-DMA induced hepatomegaly and distinct cytoplasmic changes in hepatocytes [2].

Hepatotoxicity Toxicology Metabolism

Acetylated Metabolite Formation vs. 2,4-DMA and 3,5-DMA

Semi-quantitative analysis of acetylated metabolites in rat plasma following a 25 mg/kg oral dose demonstrated that the primary acetylated metabolites of 2,4-dimethylaniline and 3,5-dimethylaniline were more extensively formed than those of 2,6-dimethylaniline [1]. The study attributes this reduced metabolic conversion in 2,6-DMA to the presence of a methyl group at the C2-position, which suppresses the metabolic activation reactions at the NH2 moiety [1].

Drug Metabolism Pharmacokinetics Analytical Chemistry

Stringent Impurity Limits in Lidocaine Formulations

Multiple international pharmacopeias and regulatory bodies have established specific, low-percentage limits for 2,6-dimethylaniline as a toxic impurity in local anesthetic drug products. For lidocaine hydrochloride, the specified limit for 2,6-DMA (Impurity A) is ≤0.01% (≤100 ppm), with any single unknown impurity limited to ≤0.1% and total impurities to ≤0.5% [1]. The British Pharmacopoeia 2003 allows not more than 400 ppm of 2,6-DMA in lidocaine and bupivacaine injections and gels [2]. In contrast, o-toluidine (the corresponding impurity for prilocaine) is limited to 1% (10,000 ppm) [2], demonstrating the uniquely stringent control applied to 2,6-DMA.

Pharmaceutical Analysis Quality Control Regulatory Compliance

High-Sensitivity Detection by DLLME-HPLC-UV

A novel dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC-UV was developed and validated specifically for the determination of 2,6-DMA in lidocaine hydrochloride injection. Under optimized conditions (0.4% n-octanol, 5% HFIP, pH 9), the method achieved a limit of detection (LOD) of 0.33 μg/L (0.33 ppb) and a limit of quantitation (LOQ) of 1.0 μg/L, with an enrichment factor of approximately 63 . Recoveries ranged from 93.9% to 100.8%, with intra-day and inter-day precisions (RSD) below 2.5% . A separate HPLC-amperometric detection method reported an LOD of 0.8 ng/mL (0.8 ppb) for 2,6-DMA [1].

Analytical Chemistry HPLC Method Validation

Synthesis of Ultra-High Purity Ropivacaine

A patented process for the preparation of ropivacaine hydrochloride utilizes 2,6-dimethylaniline in a condensation reaction with an acylated (S)-piperidine-2-carboxylic acid intermediate, followed by salt formation with hydrochloric acid [1]. The process is specifically designed to yield ropivacaine hydrochloride with a purity greater than 99.99%, demonstrating the critical role of 2,6-DMA in achieving pharmaceutical-grade final product quality under mild, industrially scalable conditions [1].

Pharmaceutical Synthesis Process Chemistry Patent

Key Applications of 2,6-Dimethylaniline Hydrochloride


Impurity Reference Standard for Local Anesthetic QC

As the primary toxic impurity in amide-type local anesthetics (lidocaine, bupivacaine, mepivacaine, ropivacaine), 2,6-DMA·HCl is the definitive reference standard for HPLC and GC method validation and routine batch release testing. Its use is mandated by pharmacopeial specifications that set a strict limit of ≤0.01% for this impurity . Analytical methods with sub-ppb sensitivity (e.g., LOD 0.33 μg/L by DLLME-HPLC-UV) have been validated specifically for this compound, confirming its suitability for high-sensitivity QC applications .

Intermediate for High-Purity Amide Anesthetics

2,6-Dimethylaniline hydrochloride is a critical building block in the synthesis of ropivacaine hydrochloride, a widely used long-acting local anesthetic. Patented synthetic routes demonstrate that condensation of 2,6-DMA with an activated piperidine intermediate yields the desired product with exceptional purity (>99.99%) under mild, industrially viable conditions [1]. This specific substitution pattern is essential for the final drug's pharmacological activity and stereochemistry.

Toxicological Reference for Carcinogenicity & Metabolism Studies

Given its classification by IARC as a Group 2B possible human carcinogen [2] and its distinct, slower pharmacokinetic elimination profile compared to its isomers [3], pure 2,6-DMA·HCl is an essential reference material for in vitro and in vivo toxicology studies. It is used to investigate mechanisms of nasal carcinogenicity, hemoglobin adduct formation, and the impact of C2-methyl steric hindrance on metabolic N-hydroxylation pathways.

Agrochemical Residue & Impurity Analysis Method Development

2,6-DMA is a known impurity and metabolite of the fungicide metalaxyl. EU legislation has established a maximum level of 1 g/kg for this impurity in technical metalaxyl due to toxicological concerns [4]. Consequently, 2,6-DMA·HCl is required as an analytical standard for developing and validating GC-MS and HPLC methods to monitor metalaxyl purity and to detect residues of 2,6-DMA in food and environmental samples, as demonstrated by its detection in bovine and human milk following lidocaine exposure [5].

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